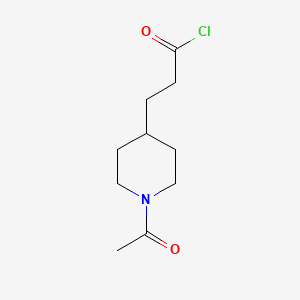![molecular formula C14H20O4 B8319036 Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group attached to an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate typically involves the esterification of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[4-(2-oxo-ethyl)-phenoxy]-2-methyl-propionate.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenoxy group can also participate in aromatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but contains a pyrrole ring.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but contains a ketone group.
Uniqueness
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H20O4/c1-4-17-13(16)14(2,3)18-12-7-5-11(6-8-12)9-10-15/h5-8,15H,4,9-10H2,1-3H3 |
InChI Key |
MRJJGAVVMDBIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

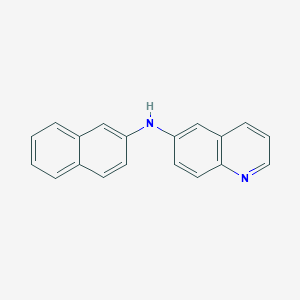
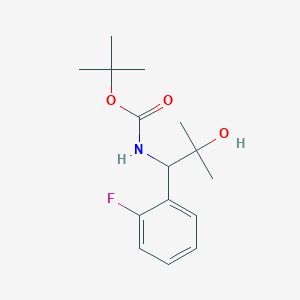

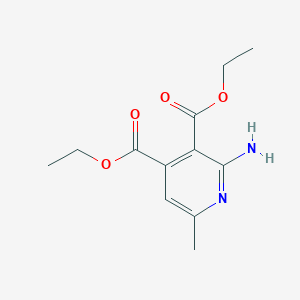
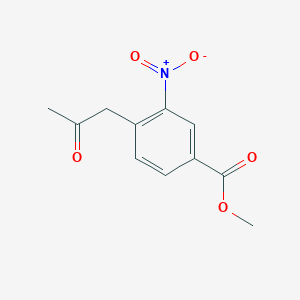
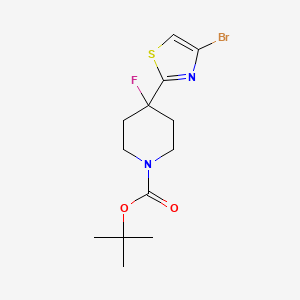
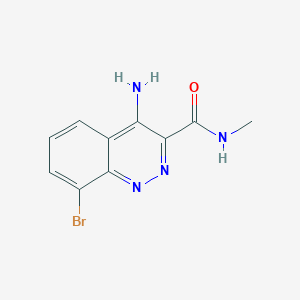
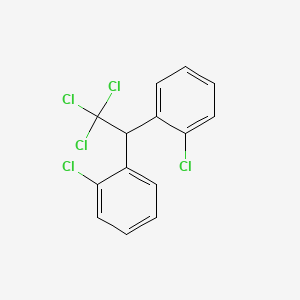
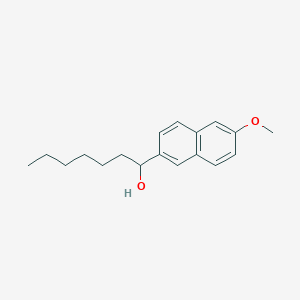
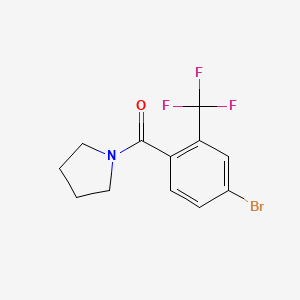
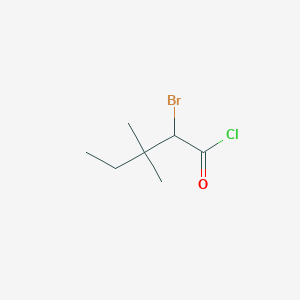
![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
